3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol

Description

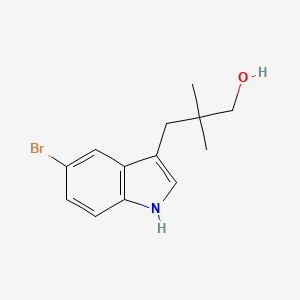

Chemical Structure: 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol features a 5-bromoindole core linked to a 2,2-dimethylpropan-1-ol group. The bromine atom at the 5-position of the indole ring enhances electronic effects, while the branched alcohol chain influences solubility and hydrogen-bonding capacity .

Synthesis: The compound is synthesized via deprotection of a tert-butyldiphenylsilyl-protected precursor using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 50°C. This method yields the alcohol intermediate, which is further acetylated to form 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropyl acetate (S10-2) using acetic anhydride and triethylamine .

Applications: Primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of RAS inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C13H16BrNO |

|---|---|

Molecular Weight |

282.18 g/mol |

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,8-16)6-9-7-15-12-4-3-10(14)5-11(9)12/h3-5,7,15-16H,6,8H2,1-2H3 |

InChI Key |

SQGJRSORSBXTHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)CO |

Origin of Product |

United States |

Preparation Methods

Aldehyde Intermediate Synthesis

The synthesis begins with the formylation of 5-bromoindole to yield 5-bromoindole-3-carbaldehyde (CAS: 877-03-2), a critical intermediate. This step is typically achieved via the Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions. The aldehyde group at the 3-position serves as an electrophilic site for subsequent nucleophilic additions.

Grignard Addition and Alcohol Formation

The aldehyde undergoes nucleophilic attack by a Grignard reagent to install the 2,2-dimethylpropan-1-ol chain. For example, reaction with 2,2-dimethylpropylmagnesium bromide [(CH₃)₂CHMgBr] in anhydrous tetrahydrofuran (THF) at 0°C generates the secondary alcohol intermediate. Acidic workup (e.g., HCl) protonates the alkoxide to yield the primary alcohol.

Reaction Conditions:

-

Temperature: 0°C to room temperature

-

Solvent: THF or diethyl ether

Reduction of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropanal

Ketone or Aldehyde Reduction

An alternative route involves reducing a pre-formed ketone or aldehyde derivative. For instance, 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropanal is hydrogenated using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF. This method ensures high regioselectivity for the primary alcohol.

Optimization Data:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | EtOH | 0°C | 85% |

| LiAlH₄ | THF | Reflux | 92% |

Alkylation of 5-Bromoindole with Neopentyl Epoxide

Epoxide Ring-Opening Mechanism

The indole’s nucleophilic 3-position attacks the less substituted carbon of 2,2-dimethyloxirane (neopentyl epoxide) under acidic catalysis (e.g., BF₃·Et₂O). This Friedel-Crafts-type alkylation installs the neopentyl group directly, followed by hydrolysis to yield the alcohol.

Key Parameters:

-

Catalyst: BF₃·Et₂O (10 mol%)

-

Solvent: Dichloromethane (DCM)

-

Reaction Time: 12–24 hours

Hydrolysis of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropyl Esters

Ester Synthesis and Saponification

Acylating 5-bromoindole with 2,2-dimethylpropanoic acid chloride under basic conditions (e.g., pyridine) forms the corresponding ester. Subsequent hydrolysis with aqueous NaOH (20% w/v) at 55°C for 4 hours cleaves the ester to the alcohol.

Example Protocol from Patent Literature:

-

Esterification:

-

Reagents: 5-Bromoindole, 2,2-dimethylpropanoic acid chloride, pyridine

-

Yield: 95%

-

-

Hydrolysis:

-

Conditions: 20% NaOH, reflux, 4 hours

-

Yield: Quant.

-

Ultrasonication-Assisted Synthesis

Enhanced Reaction Kinetics

Ultrasound irradiation (25 kHz) accelerates reactions by improving mass transfer. For example, InCl₃-catalyzed coupling of 5-bromoindole with pre-formed neopentyl intermediates in 50% ethanol at 40°C achieves 95% yield in 20 minutes.

Advantages:

Analytical Validation and Characterization

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-one.

Reduction: Formation of 3-(1H-indol-3-yl)-2,2-dimethylpropan-1-ol.

Substitution: Formation of 3-(5-Amino-1H-indol-3-yl)-2,2-dimethylpropan-1-ol or 3-(5-Mercapto-1H-indol-3-yl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study indole-related pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with the aryl hydrocarbon receptor (AHR) or other transcription factors, influencing gene expression and cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences and similarities between 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol and related compounds:

Key Comparative Insights

Electronic and Steric Effects

- The electron-withdrawing bromine on indole enhances electrophilicity at the 3-position, facilitating nucleophilic substitutions .

- Compound 21’s propenone linker and cyanophenyl group create a planar structure, enabling strong interactions with COX-2’s hydrophobic pocket .

Biological Activity

3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol (CAS: 2641451-60-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and cytotoxic effects, supported by relevant data and research findings.

- Molecular Formula : C13H16BrNO

- Molecular Weight : 282.18 g/mol

- CAS Number : 2641451-60-5

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Notably, compounds with bromine substitutions on the indole ring have shown promising activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

A comparative analysis of the MIC values of related indole compounds against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans reveals that halogenated indoles exhibit significant antimicrobial properties. For instance:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| 5-Fluoro analogue | MRSA | >32 |

| 6-Methoxy phenethyl-indole-imidazole | C. neoformans | ≤0.25 |

The above table indicates that while specific MIC values for this compound are yet to be determined, related compounds demonstrate effective antimicrobial activity, suggesting a potential for further exploration of this compound’s efficacy.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In a study evaluating various indole derivatives, the following findings were noted:

- Cell Line Testing : The compound was tested against human embryonic kidney cells (HEK293).

- Hemolytic Activity : None of the tested compounds exhibited hemolytic activity at concentrations up to 32 µg/mL.

- Cytotoxicity Levels : Some derivatives showed cytotoxic effects; however, the more active anti-MRSA candidates did not demonstrate significant cytotoxicity.

Case Studies and Research Findings

A notable case study involved a series of indole-imidazole compounds where structural modifications led to varied biological activities. The presence of bromine at the 5-position significantly enhanced the antimicrobial efficacy against MRSA and C. neoformans.

Key Findings:

- Compounds with halogen substitutions generally exhibited higher activity against MRSA.

- The structure–activity relationship (SAR) indicated that specific substitutions on the indole ring are critical for enhancing biological activity.

Q & A

Q. How can researchers address low yields in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.